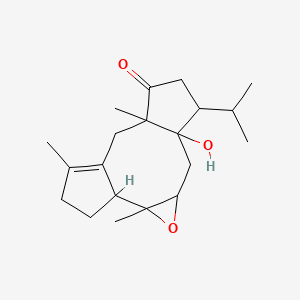
Roseatoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roseatoxide is a diterpenoid compound derived from the plant Hypoestes rosea It belongs to the class of fusicoccanes, which are known for their unique dicyclopenta[a,d]cyclooctane skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Roseatoxide can be synthesized through several methods. One common approach involves the photooxygenation of citronellol to produce an allyl hydroperoxide intermediate. This intermediate is then reduced with sodium sulfite to yield a diol, which undergoes ring-closure with sulfuric acid to form both cis- and trans-isomers of this compound .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of citronellol using microbial processes. This method is advantageous as it offers a single-step reaction with potentially higher yields and fewer by-products compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Roseatoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Roseatoxide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of roseatoxide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, this compound can inhibit the growth of certain fungi by disrupting their cell membrane integrity and interfering with essential metabolic processes .
Comparación Con Compuestos Similares
Roseatoxide is unique among fusicoccanes due to its specific structural features and biological activities. Similar compounds include:
Fusicoccin: Known for its role in plant physiology and as a tool in biochemical research.
Anadensin: Exhibits antibacterial and biofilm-inhibiting properties.
Barbifusicoccin A and B: Found in liverworts and known for their biological activities.
This compound stands out due to its diverse applications and potential for further research and development in various fields.
Propiedades
Número CAS |
90706-57-3 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
6-hydroxy-2,10,13-trimethyl-7-propan-2-yl-3-oxatetracyclo[10.3.0.02,4.06,10]pentadec-12-en-9-one |
InChI |
InChI=1S/C20H30O3/c1-11(2)15-8-16(21)18(4)9-13-12(3)6-7-14(13)19(5)17(23-19)10-20(15,18)22/h11,14-15,17,22H,6-10H2,1-5H3 |
Clave InChI |
IHPNQAPFMSFVLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC3(C(=O)CC(C3(CC4C(C2CC1)(O4)C)O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
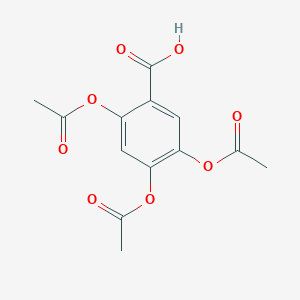
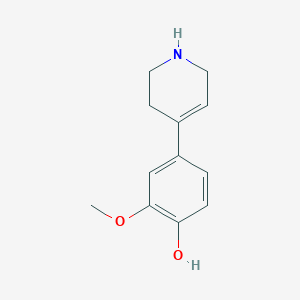

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
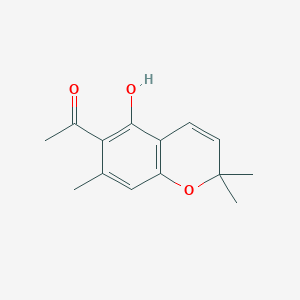
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
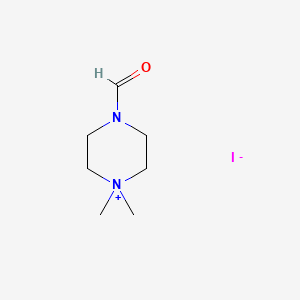
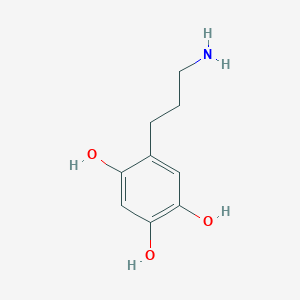
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)


